3-Cyano-6-hydroxypyrazine-2-carboxamide is a heterocyclic compound that has gained attention in the field of medicinal chemistry and pharmaceuticals. This compound is characterized by its unique pyrazine ring structure, which is substituted with various functional groups, including a cyano group and a hydroxyl group. These substitutions contribute to its potential biological activities, making it a subject of interest for further research and applications.
The compound can be synthesized through various methods, primarily involving the modification of pyrazine derivatives. Research indicates that intermediates used in the synthesis of antiviral drugs like Favipiravir may involve similar pyrazine structures, suggesting a potential pathway for obtaining 3-cyano-6-hydroxypyrazine-2-carboxamide .
3-Cyano-6-hydroxypyrazine-2-carboxamide belongs to the class of organic compounds known as heterocycles, specifically those containing nitrogen in their ring structure. It is classified as an amide due to the presence of the carboxamide functional group.
The synthesis of 3-cyano-6-hydroxypyrazine-2-carboxamide can be achieved through several chemical reactions involving pyrazine derivatives. One common method involves the reaction of 6-hydroxypyrazine with cyanogen halides or other cyanide sources in the presence of suitable solvents and catalysts.
The molecular formula for 3-cyano-6-hydroxypyrazine-2-carboxamide is CHNO. The structure features a pyrazine ring with hydroxyl (-OH), cyano (-C≡N), and carboxamide (-CONH) functional groups.
3-Cyano-6-hydroxypyrazine-2-carboxamide can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as temperature control, pH adjustment, and the use of catalysts to improve yields and selectivity.
Studies suggest that related compounds can impact pathways involved in inflammation and immune response modulation, indicating a promising area for future research.
Relevant data includes:
3-Cyano-6-hydroxypyrazine-2-carboxamide has potential applications in:
The ongoing research into this compound highlights its significance in drug discovery and development, particularly within the context of viral infections and immune regulation.
3-Cyano-6-hydroxypyrazine-2-carboxamide (CAS 1417638-03-9) emerged in chemical literature in the early 21st century as researchers explored pyrazine-based scaffolds for antiviral applications. Its systematic IUPAC name, 3-cyano-6-oxo-1H-pyrazine-2-carboxamide, reflects three key functional groups: a cyano (–CN) at C3, a carboxamide (–CONH₂) at C2, and a hydroxyl (–OH) at C6 that tautomerizes to a carbonyl, forming a 6-oxo-1H-pyrazine system [3] [9]. This nomenclature aligns with related compounds like 6-fluoro-3-hydroxypyrazine-2-carboxamide (favipiravir) and 6-bromo-3-hydroxypyrazine-2-carboxamide, which share the core pyrazine carboxamide structure but differ at the C6 position [3] [10]. The compound’s SMILES notation (C1=NC(=C(NC1=O)C(=O)N)C#N) and InChIKey (NVGOUZXAYABOLD-UHFFFAOYSA-N) provide unique identifiers for database tracking [1] [3].
This molecule represents a strategic advancement in nucleoside analog design aimed at overcoming limitations of existing antiviral agents. Unlike broad-spectrum ribonucleoside analogs such as remdesivir, 3-cyano-6-hydroxypyrazine-2-carboxamide serves as a precursor to targeted inhibitors with enhanced specificity for viral RNA-dependent RNA polymerases (RdRp). Its significance is highlighted by its role as an intermediate for cyanorona-20 ((E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide), a favipiravir derivative exhibiting 209-fold greater potency against SARS-CoV-2 than its parent compound (EC₅₀ = 0.45 μM) [2] . The cyano group augments binding affinity to viral enzymes while improving metabolic stability, addressing key deficiencies in earlier pyrazine carboxamides like favipiravir, which suffers from poor lung bioavailability and inconsistent clinical results [3] [8].
Structurally, 3-cyano-6-hydroxypyrazine-2-carboxamide is a bioisostere of favipiravir, with the C6 fluorine replaced by a hydroxyl group and a cyano moiety added at C3. This dual modification enhances electronic properties and hydrogen-bonding capacity:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: